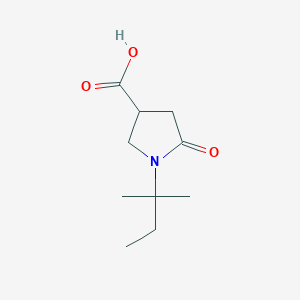
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one, also known as PPOP, is a synthetic organic compound that has gained attention in recent years due to its potential use in scientific research. PPOP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying a range of biological processes.
Mechanism of Action
The exact mechanism of action of 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to act as a modulator of ion channels in the nervous system. 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has been shown to bind to specific sites on ion channels, altering their function and leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels in the nervous system, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has also been shown to have anti-inflammatory properties, making it a potentially valuable tool for the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one in lab experiments is its small size and low molecular weight, which allows it to easily penetrate cell membranes and enter cells. 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one is also relatively stable and can be easily synthesized in large quantities, making it a valuable tool for researchers studying a range of biological processes. However, one limitation of using 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one, including studies on its effects on ion channels in the nervous system, its potential use as an anti-inflammatory agent, and its role in the development of new drugs for the treatment of cancer and other diseases. Further research is also needed to fully understand the mechanism of action of 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one and its potential uses in a range of scientific research applications.
Synthesis Methods
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of pyrazine-2-carboxylic acid with 1-(prop-2-en-1-yl)piperidine. Other methods involve the use of different starting materials and reagents, but all result in the formation of 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one as the final product.
Scientific Research Applications
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has been used in a variety of scientific research applications, including studies on the function of ion channels in the nervous system, the role of oxidative stress in disease, and the development of new drugs for the treatment of cancer and other diseases. 1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one has also been used in studies on the effects of various compounds on the human body, making it a valuable tool for researchers in a range of fields.
properties
IUPAC Name |
1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-12(16)15-7-3-10(4-8-15)17-11-9-13-5-6-14-11/h2,5-6,9-10H,1,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKIHEXVZASYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OC2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383515.png)

![N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2383518.png)
![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)
![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)
![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)
![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)
